molecular formula C14H23NO4 B2939606 Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1346229-46-6

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2939606
CAS No.: 1346229-46-6
M. Wt: 269.341
InChI Key: XHHFEGGPVHPVHK-UHFFFAOYSA-N
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Description

CAS Number: 1346229-46-6 Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Key Properties:

  • Density: 1.14 g/cm³ (predicted)
  • Boiling Point: 393.1°C (predicted)
  • pKa: -0.85 (predicted)
    This spirocyclic compound features a 1-oxa-9-aza ring system with a tert-butyl carbamate protecting group and a 3-oxo substituent. Its spiro[5.5]undecane framework enhances conformational rigidity, making it valuable in medicinal chemistry and catalysis .

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHFEGGPVHPVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the Prins cyclization reaction. Another approach involves the use of chloroacetyl chloride and potassium carbonate in water, followed by extraction with ethyl acetate and further reactions under nitrogen and reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often requires specialized equipment and conditions, making large-scale production challenging .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and carboxylate groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Comparison with Similar Compounds

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)

  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 255.31 g/mol
  • Key Differences :
    • Replaces the 1-oxa group with a 3-aza group.
    • Lower molecular weight and solubility in DMSO (10 mg/mL).
    • Lead-likeness Score : -0.43 (less favorable for drug development than the target compound) .

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160247-07-3)

  • Molecular Formula : C₁₃H₂₂N₂O₄
  • Molecular Weight : 270.32 g/mol
  • Key Differences: Additional nitrogen at position 4 (4,9-diaza system).

tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7)

  • Molecular Formula : C₁₃H₂₁N₂O₃
  • Purity : 95%
  • Key Differences: Nitrogen atoms at positions 2 and 9 (vs. 1-oxa-9-aza in the target compound).

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (CAS 2089258-39-7)

  • Molecular Formula: C₁₄H₂₃NO₄ (same as target compound)
  • Key Differences :
    • Oxo group at position 4 instead of 3.
    • Nitrogen at position 2 (2-aza), altering electronic properties and hydrogen-bonding capacity .

Biological Activity

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with the CAS number 1346229-46-6, is a compound that has garnered attention for its potential biological activities. It possesses a unique spirocyclic structure that may influence its interaction with biological targets. This article aims to compile and analyze research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological effects, and related case studies.

The chemical properties of this compound are as follows:

PropertyValue
Molecular FormulaC14H23NO4
Molar Mass269.34 g/mol
Density1.14 g/cm³
Boiling Point393.1 °C (predicted)
pKa-0.85 (predicted)

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific receptors or enzymes within biological pathways. The compound may modulate enzyme activity or receptor signaling, leading to various physiological effects.

Biological Activity

Research indicates that compounds similar to tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane derivatives exhibit diverse biological activities, including:

  • GABA Receptor Modulation : Compounds in this class may act as positive allosteric modulators at GABA_A receptors, influencing neuronal excitability and potentially offering therapeutic benefits in anxiety and seizure disorders .
  • Antimicrobial Activity : Some studies suggest that spirocyclic compounds can display antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Research into related compounds has shown potential anti-inflammatory effects, possibly through modulation of immune cell activity and cytokine production .

Case Studies

Several studies have explored the biological activity of compounds structurally related to tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane:

Study 1: GABA_A Receptor Activity

A study investigated the binding affinities and functional activities of various spirocyclic compounds at GABA_A receptors. It was found that certain derivatives enhanced receptor activity, suggesting a mechanism for anxiolytic effects in vivo .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of spirocyclic derivatives against various pathogens. The results indicated significant inhibition of bacterial growth, supporting the potential use of these compounds in developing new antibiotics .

Study 3: Anti-inflammatory Mechanisms

In vitro assays demonstrated that certain derivatives could suppress pro-inflammatory cytokine release from activated macrophages, highlighting their potential as anti-inflammatory agents in therapeutic applications .

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